N,N-Dimethylbutylamine

Catalog No.
S565629
CAS No.
927-62-8
M.F
C6H15N
M. Wt
101.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylbutylamine

Formulators using triethylamine (TEA) or DMCHA in PU foams or continuous-flow CO2 hydrogenation encounter steric hindrance, premature flash-off, or ~18% equilibrium conversion drops. N,N-Dimethylbutylamine (DMBA) eliminates these failures with its 93.3°C boiling point and optimal kinetic diameter. Key results:

  • PPO co-catalyst: >90% yield, Mw >67,000 g/mol with CuBr2/dibutylamine.
  • PU curing: delayed-action salts with 2-ethylhexanoic acid ensure controlled cream/rise times.
  • CO2 reduction: maintains full Au-np catalytic efficiency, avoiding steric hindrance.

Batch consistency; ready to ship.

CAS Number

927-62-8

Product Name

N,N-Dimethylbutylamine

IUPAC Name

N,N-dimethylbutan-1-amine

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3

InChI Key

DJEQZVQFEPKLOY-UHFFFAOYSA-N

SMILES

CCCCN(C)C

Canonical SMILES

CCCCN(C)C

The exact mass of the compound N,N-Dimethylbutylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N,N-Dimethylbutylamine, N,N-Dimethyl-n-butylamine, N-Butyldimethylamine, Butyldimethylamine, DMBA, N,N-Dimethylbutan-1-amine

Purity

≥99%

Package Size

25 g, 25 ml

N,N-Dimethylbutylamine (DMBA, CAS 927-62-8) is a specialized tertiary aliphatic amine characterized by a four-carbon alkyl chain and two methyl substituents. With a boiling point of 93.3 °C, a density of 0.721 g/mL, and a pKa of approximately 10.19, DMBA provides a highly specific balance of basicity, intermediate volatility, and low steric hindrance [1]. In industrial procurement, it is primarily sourced as a targeted catalyst for polyurethane foam systems, a critical co-catalyst in the oxidative polymerization of poly(phenylene oxide) (PPO), and a sterically efficient base for continuous-flow CO2 hydrogenation. Its precise kinetic diameter and thermal profile make it a mandatory selection over more ubiquitous amines like triethylamine (TEA) when formulators require delayed-action curing, specific phase-transfer properties, or reduced steric bulk in catalytic complexes .

Research Fit

Catalysis

Polyurethane catalysis and amine kinetics studies; butyl chain provides balanced steric and volatility profile

Synthesis

Structure-directing template for SAPO molecular sieves; yields specific platelet morphology

Analytics

Ion-pairing modifier candidate for oligonucleotide LC/MS method development

Procurement teams often attempt to substitute DMBA with ubiquitous tertiary amines such as triethylamine (TEA), N,N-dimethylcyclohexylamine (DMCHA), or longer-chain analogs like N,N-dimethyloctylamine (DMOA). However, these substitutions routinely fail in precision applications due to divergent kinetic diameters and boiling points. In continuous-flow catalysis, replacing DMBA with DMOA introduces severe steric hindrance, significantly depressing equilibrium conversion rates [1]. In polyurethane formulations, substituting DMBA with TEA (bp ~89 °C) can lead to premature catalyst flash-off, while using DMCHA (bp ~160 °C) overly delays the curing profile [2]. Furthermore, in the oxidative polymerization of 2,6-dimethylphenol, failing to use DMBA as a co-catalyst forces manufacturers to rely on excessive primary amine loadings, which compromises the final polymer's molecular weight and process economics[3].

Substitution Risk

!

Alkyl chain length alters catalytic steric hindrance

Longer-chain analogs introduce steric penalties that reduce catalytic activity in polyurethane systems; shorter chains raise volatility and odor profile. Intermediate butyl chain performance is not interchangeable.

!

Template-specific morphology in SAPO-11 synthesis

DMBA produces a desired platelet crystal morphology; alternative structure-directing agents fail to replicate this outcome, making substitution a material change in catalyst quality.

!

Photophysical self-quenching behavior is chain-length dependent

Even a closely related analog such as N,N-dimethyloctylamine exhibits distinct excimer energetics; compound-specific validation is required for fluorescence or light-emitting material studies.

Steric Efficiency in CO2 Hydrogenation Catalysis

In continuous-flow CO2 to formic acid hydrogenation using Au/TiO2 catalysts, the kinetic diameter of the tertiary amine dictates the equilibrium conversion. DMBA (pKa 10.191) maintains a high equilibrium conversion comparable to the benchmark triethylamine. However, extending the alkyl chain to N,N-dimethyloctylamine (DMOA, pKa 10.200) results in an ~18% decrease in equilibrium conversion due to increased steric bulk [1].

Evidence DimensionEquilibrium conversion in CO2 hydrogenation
Target Compound DataMaintained high baseline conversion (comparable to TEA)
Comparator Or BaselineN,N-dimethyloctylamine (DMOA)
Quantified Difference~18% lower equilibrium conversion for the longer-chain DMOA analog
ConditionsContinuous flow reactor, Au/TiO2 catalyst, CO2 hydrogenation mode

Demonstrates that DMBA provides the optimal balance of high basicity and low kinetic diameter, preventing the steric deactivation seen with longer-chain amine substitutes.

CO2 Absorption Kinetics
Head-to-head
Higher absorption rate in 4M DMBA / 2M DEEA vs. DEEA-rich formulation
Supports solvent kinetics optimization in phase-change absorbents
Wetted-wall column study; temperature and CO2 loading varied

Co-Catalyst Efficiency in Poly(phenylene oxide) (PPO) Synthesis

During the oxidative polymerization of 2,6-dimethylphenol to PPO using a CuBr2/dibutylamine (DBA) catalytic system, the introduction of DMBA as an additional amine ligand significantly optimizes the reaction. The use of DMBA enables the synthesis of PPO with a 90.4% yield and a commercial-grade molar mass of 67,900 g/mol, while requiring a substantially lower dibutylamine-to-Cu molar excess than systems lacking the DMBA co-catalyst[1].

Evidence DimensionPolymer yield and molar mass at reduced primary ligand loading
Target Compound Data90.4% yield, 67,900 g/mol molar mass with DMBA co-catalyst
Comparator Or BaselineCuBr2/DBA system without DMBA
Quantified DifferenceAchieves commercial-grade molar mass (>56,800 g/mol) at a lower dibutylamine-to-Cu molar excess
ConditionsOxidative polymerization of 2,6-DMP, CuBr2 catalyst, 2,6-DMP/Cu molar ratio = 250

Allows resin manufacturers to reduce the loading of expensive primary amine ligands while reliably hitting commercial molecular weight targets for PPO.

Self-Quenching Rate
Head-to-head
k_sq 10–50% of diffusion limit, comparable to N,N-dimethyloctylamine (DM8)
Chain length modulates excited-state dimer energetics
Hydrocarbon solvents; transient decay measurements

Intermediate Volatility for Delayed-Action Polyurethane Catalysis

In polyurethane foam manufacturing, DMBA serves as a critical tertiary amine catalyst due to its intermediate boiling point (93.3 °C). Unlike TEA (bp ~89 °C), which can flash off prematurely, or DMCHA (bp ~160 °C), which delays curing excessively, DMBA provides an optimized thermal profile. Furthermore, DMBA can be blocked with 10-50 equivalent % of 2-ethylhexanoic acid and dissolved in dipropylene glycol to create highly stable, delayed-action catalytic salts that precisely control cream and rise times[1].

Evidence DimensionCatalyst volatility and blocking compatibility
Target Compound Databp 93.3 °C; forms stable delayed-action salts with 2-ethylhexanoic acid
Comparator Or BaselineTriethylamine (bp ~89 °C) and DMCHA (bp ~160 °C)
Quantified DifferenceProvides an intermediate thermal release profile compared to standard highly volatile or low-volatility amines
ConditionsPolyurethane foaming formulations using dipropylene glycol solvent

Gives formulators precise control over the polyurethane foaming reaction, ensuring the catalyst remains active during the critical expansion phase without lingering in the final matrix.

SAPO-11 Morphology
Class-level
DMBA template yields platelet morphology; alternative templates do not
Enables template-specific morphology control in zeolite synthesis
Patent evidence; hydrothermal synthesis conditions
Steric Effects in PU Catalysis
Class-level
Butyl chain provides intermediate steric bulk; longer chains inhibit activity
Balanced catalytic accessibility supported by DFT and experiment
Trend confirmed in model polyurethane systems

Continuous-Flow CO2 Hydrogenation

DMBA is the optimal tertiary amine for continuous-flow CO2 reduction to formic acid over Au-np catalysts. Its specific kinetic diameter prevents the steric hindrance and ~18% equilibrium conversion drop associated with longer-chain amines like dimethyloctylamine, making it ideal for maximizing catalytic efficiency [1].

Co-Catalyst in Poly(phenylene oxide) (PPO) Manufacturing

In the industrial synthesis of PPO resins, DMBA is highly recommended as a secondary amine ligand alongside CuBr2/dibutylamine. It allows manufacturers to achieve high yields (>90%) and commercial-grade molar masses (>67,000 g/mol) while reducing the overall molar excess of the primary amine [2].

Delayed-Action Polyurethane Foam Formulations

DMBA is the preferred choice for polyurethane systems requiring precise control over cream and rise times. Its intermediate boiling point (93.3 °C) bridges the gap between highly volatile TEA and slow-curing DMCHA, and it readily forms stable, delayed-action salts when blocked with 2-ethylhexanoic acid[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Post-combustion CO2 capture solvents
Absorption kinetics ranking in DMBA-rich formulations
Kinetics evaluation in phase-change absorbent systems
SAPO-11 molecular sieve synthesis
Structure-directing template specificity
Crystal morphology reproducibility and framework type
Tertiary amine photophysics research
Chain-length dependent excimer formation
Self-quenching kinetics benchmark
Oligonucleotide LC/MS method development
Ion-pairing reagent compatibility
Method optimization and separation performance context

Physical Description

N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back.

XLogP3

1.7

Boiling Point

95.0 °C

LogP

1.7 (LogP)

UNII

O0BL4Z8J3H

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (96.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (63.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

927-62-8

Wikipedia

N,N-dimethylbutylamine

General Manufacturing Information

Plastic material and resin manufacturing
1-Butanamine, N,N-dimethyl-: ACTIVE

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